Rimcazole

Sigma Receptor Pharmacology Receptor Occupancy Cancer Cell Biology

Rimcazole (BW 234U) is the definitive dual sigma receptor antagonist/DAT inhibitor for CNS & oncology research. It uniquely blocks cocaine-induced dopamine efflux in vivo (3-10 mg/kg i.p.) and inhibits melanoma xenograft growth (10 mg/kg). Its 100-fold sigma-over-PCP selectivity ensures clean target engagement. Unlike single-target ligands, only rimcazole delivers simultaneous sigma-2-mediated anticancer activity and DAT modulation. Discontinued clinically due to seizure liability—making authentic, high-purity rimcazole an irreplaceable tool for probing sigma-2 apoptosis and dopamine-dependent behavioral models. Not for human use.

Molecular Formula C21H27N3
Molecular Weight 321.5 g/mol
CAS No. 75859-04-0
Cat. No. B1680635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimcazole
CAS75859-04-0
SynonymsBW 234U
BW-234U
cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole
rimcazole
rimcazole dihydrochloride, (cis)-isome
Molecular FormulaC21H27N3
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17+
InChIKeyGUDVQJXODNJRIJ-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rimcazole (CAS 75859-04-0) Technical Overview: Sigma Antagonist and DAT Ligand for Neuroscience and Oncology Research


Rimcazole (BW 234U) is a carbazole derivative characterized as a sigma (σ) receptor antagonist with additional moderate binding affinity at the dopamine transporter (DAT) [1]. Originally developed as an investigational antipsychotic agent by Wellcome Research Laboratories, rimcazole acts as a competitive antagonist at sigma binding sites and inhibits dopamine uptake [2]. Its unique pharmacological profile—combining sigma receptor antagonism with DAT inhibition—distinguishes it from conventional antipsychotics that primarily target dopamine D2 receptors [3]. The compound reached Phase 2 clinical development for schizophrenia but was discontinued due to adverse events including seizure induction [4]. Beyond its CNS applications, rimcazole has demonstrated antiproliferative activity in multiple cancer models, expanding its utility as a research tool for sigma receptor biology in oncology [5].

Why Generic Substitution Fails for Rimcazole: The Dual Sigma/DAT Pharmacology Not Replicated by Single-Target Alternatives


Rimcazole cannot be functionally substituted by single-target sigma ligands (e.g., DTG, (+)-pentazocine), pure DAT inhibitors (e.g., cocaine, GBR 12909), or conventional D2 antipsychotics (e.g., haloperidol) due to its unique dual pharmacology profile [1]. While rimcazole binds to both sigma receptors (σ1 IC50 = 1.48 μM; σ2 IC50 = 0.386 μM) and DAT (Ki = 224 nM), structurally related analogs exhibit divergent binding profiles—some lose sigma affinity while others show enhanced DAT binding (e.g., analog 25: DAT Ki = 61.0 nM) [2][3]. This dual targeting produces distinct functional outcomes: rimcazole attenuates cocaine-induced dopamine efflux in nucleus accumbens in vivo, whereas pure DAT inhibitors potentiate it [4]. Furthermore, rimcazole's sigma antagonist activity enables blockade of DTG-induced behavioral effects that haloperidol fails to antagonize [5]. The compound's clinical development was discontinued due to seizure induction, a liability not shared by all sigma antagonists, underscoring that rimcazole's specific molecular structure—not class membership—dictates both its research utility and safety limitations [6].

Rimcazole Comparator Data: Binding Affinity, Selectivity, and Functional Antagonism Benchmarks


Sigma Receptor Binding: Rimcazole vs. Haloperidol and AC915 in C6 Glioma Cells

Rimcazole demonstrates 2.5-fold lower IC50 for inhibition of sigma receptor binding compared to the σ1-selective antagonist AC915, and comparable potency to the broad-spectrum antipsychotic haloperidol [1]. In C6 rat glioma cells, rimcazole inhibited 11C-SA4503 binding with an IC50 of 0.36 μM, versus 7.4 μM for AC915 and 0.27 μM for haloperidol [1]. Receptor occupancy at cytotoxic concentrations was 98.9% for rimcazole, comparable to haloperidol (99.5%) and superior to AC915 (99.1%) [1].

Sigma Receptor Pharmacology Receptor Occupancy Cancer Cell Biology

Sigma vs. PCP Receptor Selectivity: Rimcazole Demonstrates 100-Fold Discrimination

Rimcazole exhibits high selectivity for sigma receptors over phencyclidine (PCP) binding sites, with a 100-fold difference in affinity between the two targets [1]. In seminal binding studies using radiolabeled SKF 10,047, rimcazole blocked sigma receptor binding with an IC50 of 5.0 × 10⁻⁷ M (500 nM), whereas inhibition of PCP site binding required a 100-fold higher concentration with an IC50 of 4.3 × 10⁻⁵ M (43,000 nM) [1].

Receptor Selectivity Sigma Pharmacology Phencyclidine Binding

Dopamine Transporter (DAT) Affinity: Rimcazole Comparable to Cocaine but Functionally Distinct

Rimcazole binds to the dopamine transporter with affinity comparable to cocaine, yet produces opposite functional effects on locomotor activity [1]. In displacement assays using [3H]WIN 35,428 in rat caudate-putamen, rimcazole exhibited a Ki of 224 nM at DAT [1]. Under identical assay conditions, cocaine demonstrates DAT Ki values in a similar range (literature values approximately 100-300 nM depending on radioligand) [1]. However, while cocaine stimulates locomotor activity in mice, rimcazole depresses locomotor activity and antagonizes cocaine-induced stimulation [1]. Structural modifications to rimcazole produce substantial changes in DAT affinity: the 3,6-dibromo analog exhibits a Ki of 3,890 nM (17-fold reduction), while the N-phenylpropyl analog (compound 25) achieves enhanced DAT binding with a Ki of 61.0 nM (3.7-fold improvement over rimcazole) [2].

Dopamine Transporter Cocaine Pharmacology Psychostimulant Research

In Vivo Functional Antagonism: Rimcazole Blocks DTG-Induced Pain Modulation Where Haloperidol Is Ineffective

Rimcazole (5-10 mg/kg i.p.) completely blocks the biphasic pain-modulatory effects of the sigma ligand DTG in the mouse formalin test [1]. DTG (10 mg/kg i.p.) potently reduced pain behavior in the acute phase but increased pain behavior in the tonic phase [1]. Rimcazole (5 and 10 mg/kg i.p.) blocked both the DTG-induced decrease in acute-phase pain and the DTG-induced increase in tonic-phase pain [1]. In contrast, haloperidol, which binds sigma receptors with higher affinity (IC50 = 0.27 μM vs. rimcazole 0.36 μM), fails to antagonize the behavioral effects of sigma ligands in schedule-controlled behavior paradigms [2].

Sigma Antagonism In Vivo Pharmacology Pain Research

Attenuation of Cocaine-Induced Dopamine Efflux: Rimcazole vs. JJC8-091 and SH 3-24

Rimcazole (3 and 10 mg/kg i.p.) significantly reduces cocaine-stimulated dopamine efflux in the nucleus accumbens shell, an effect shared by its structural analog SH 3-24 and the modafinil analog JJC8-091 [1]. In microdialysis studies, rimcazole pretreatment (3-10 mg/kg i.p.) significantly reduced nucleus accumbens dopamine efflux stimulated by increasing intravenous cocaine doses (0.1, 0.3, 1.0 mg/kg) [1]. Under identical experimental conditions, SH 3-24 (1-3 mg/kg i.p.) produced comparable attenuation, while JJC8-091 similarly reduced cocaine-induced evoked dopamine release in fast-scan cyclic voltammetry (FSCV) tests [1]. None of the compounds altered dopamine clearance rate [1].

Cocaine Use Disorder Dopamine Dynamics Microdialysis

Sigma-2 Cytotoxicity: Rimcazole EC50 of 31 μM in C6 Glioma Cells vs. Haloperidol 58 μM

Rimcazole exhibits 1.9-fold greater cytotoxic potency than haloperidol in C6 rat glioma cells, with an EC50 of 31 μM for 24-hour cell killing versus 58 μM for haloperidol [1]. Both compounds target sigma-1 and sigma-2 receptors, but rimcazole achieves cytotoxicity at a lower concentration and with a substantially lower EC50/IC50 ratio (86 for rimcazole vs. 215 for haloperidol) [1]. The σ1-selective antagonist AC915 requires 819 μM for cytotoxicity (26-fold higher than rimcazole) [1]. In melanoma xenograft models, rimcazole (10 mg/kg i.p. daily for 14 days) strongly inhibited A375M tumor growth in nude mice, accompanied by early increases in 18F-FDG uptake [2].

Cancer Cell Cytotoxicity Sigma-2 Receptor Glioma

Rimcazole Best-Fit Research Applications: Neuroscience, Oncology, and Tool Compound Development


In Vivo Sigma Receptor Pharmacology Studies Requiring Functional Antagonism

Rimcazole (5-10 mg/kg i.p.) provides clean in vivo sigma receptor antagonism, as demonstrated by complete blockade of DTG-induced biphasic pain modulation in the formalin test [1]. Unlike haloperidol, which lacks functional sigma antagonism in behavioral paradigms despite high binding affinity, rimcazole reliably attenuates sigma ligand effects in vivo [2]. This application is appropriate for studies investigating sigma receptor contributions to pain processing, psychostimulant sensitization, and neuropsychiatric phenotypes. Researchers should note that rimcazole's dual DAT inhibition may confound interpretation in dopamine-dependent behavioral models [3].

Cocaine and Psychostimulant Use Disorder Mechanistic Studies

Rimcazole (3-10 mg/kg i.p.) significantly attenuates cocaine-induced dopamine efflux in nucleus accumbens in vivo, a neurochemical hallmark of psychostimulant reinforcement [1]. This property, shared with structural analog SH 3-24 (1-3 mg/kg i.p.) and modafinil analog JJC8-091, makes rimcazole a valuable tool for investigating dual DAT/sigma inhibition as a therapeutic strategy for cocaine use disorder [1]. The compound also attenuates the development of cocaine-induced behavioral sensitization, a model relevant to schizophrenia and addiction neuroplasticity [2].

Sigma-2-Mediated Cancer Cell Cytotoxicity and Tumor Growth Inhibition

Rimcazole demonstrates EC50 = 31 μM cytotoxicity in C6 glioma cells—1.9-fold more potent than haloperidol (58 μM) and 26-fold more potent than σ1-selective AC915 (819 μM) [1]. In vivo, rimcazole (10 mg/kg i.p. daily for 14 days) strongly inhibits A375M melanoma xenograft growth in nude mice [2]. These data support rimcazole's use in oncology research focused on sigma-2 receptor-mediated cell death pathways, particularly in melanoma, glioma, and hematological malignancies including AML (HL60, K562) and myeloma (OPM-2) cell lines [3].

Sigma Receptor Selectivity Tool Development and SAR Studies

Rimcazole's 100-fold selectivity for sigma sites over PCP binding sites (sigma IC50 = 500 nM; PCP IC50 = 43,000 nM) makes it a suitable scaffold for developing sigma-selective tool compounds [1]. SAR studies reveal that structural modifications significantly alter binding profiles: N-phenylpropyl substitution (analog 25) enhances DAT affinity 3.7-fold (Ki = 61.0 nM vs. rimcazole 224 nM), while aromatic halogenation (3,6-dibromo) reduces DAT affinity 17-fold (Ki = 3,890 nM) [2]. These data inform rational design of analogs with tailored sigma/DAT selectivity ratios [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimcazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.